molecular formula C9H13N3O2 B12456224 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine

Cat. No.: B12456224
M. Wt: 195.22 g/mol
InChI Key: VBHKDYWPJMEUIJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-3-6-4-11-12-8(6)5-10-7/h4,7,10H,2-3,5H2,1H3,(H,11,12)

InChI Key

VBHKDYWPJMEUIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization. The reaction is usually carried out in ethanol under reflux conditions. The intermediate formed undergoes further cyclization to yield the desired pyrazolo-pyridine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolo-pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrazolo-pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Alkoxycarbonyl Derivatives

  • However, the tert-butyl group improves stability under acidic conditions, making it preferable for protecting-group strategies in multi-step syntheses .

Halogen-Substituted Derivatives

  • 5-Halo-1H-pyrazolo[3,4-c]pyridines (e.g., 5-chloro, C₇H₇ClN₃):
    Halogenation at the 5-position (vs. ethoxycarbonyl) introduces electronegative substituents, altering electronic properties. For instance, 5-chloro derivatives exhibit enhanced electrophilicity, facilitating cross-coupling reactions in material science applications. However, they lack the carboxylate functionality for ester hydrolysis or amide formation .

Methyl-Substituted Analogues

  • (4S)-1,4-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (C₇H₁₁N₃):
    Methyl groups at the 1- and 4-positions introduce chirality and steric constraints, impacting binding affinity in biological targets. This compound is synthesized via boroxin-mediated cyclization, highlighting divergent synthetic pathways compared to the ethoxycarbonyl derivative’s esterification routes .

Fused-Ring Systems

  • Benzopyrano[3,4-c]pyridines: These derivatives incorporate a fused benzene ring, increasing π-conjugation and rigidity. Such structural modifications enhance fluorescence properties, making them suitable for optoelectronic applications. However, their synthesis requires multi-step deprotection and cyclization, resulting in lower yields (40–60%) compared to the straightforward functionalization of pyrazolo[3,4-c]pyridines .
  • Thiazolo[4,5-c]pyridines :
    Replacing the pyrazole ring with a thiazole introduces sulfur heteroatoms, improving electron-transport properties. However, traditional syntheses suffer from low yields (9–25%) due to inefficient cyclization steps, whereas pyrazolo[3,4-c]pyridines benefit from optimized protocols using ionic liquids or dichloroethane co-solvents to achieve >80% yields .

Electronic and Application-Based Comparisons

Compound Key Substituent Electronic Effect Synthetic Yield Primary Applications Reference
5-Ethoxycarbonyl-pyrazolo[3,4-c]pyridine Ethoxycarbonyl (C5) Electron-withdrawing, polar 85–90% Drug intermediates, ligands
5-tert-Butoxycarbonyl analogue tert-Butoxycarbonyl Steric shielding, stability 70–75% Protecting-group strategies
5-Chloro-pyrazolo[3,4-c]pyridine Chlorine (C5) Electrophilic activation 80–85% Cross-coupling reactions
Benzopyrano[3,4-c]pyridine Fused benzene ring Enhanced π-conjugation 40–60% Fluorescent materials
Thiazolo[4,5-c]pyridine Thiazole ring Improved charge transport 9–25% Organic electronics

Biological Activity

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is C10H12N2O2C_{10}H_{12}N_2O_2 with a molecular weight of approximately 196.22 g/mol. The compound features a pyrazolo-pyridine core structure which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H12N2O2
Molecular Weight196.22 g/mol
CAS Number1384080-92-5
IUPAC NameEthyl 5-ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of tetrahydro-pyrazolo[3,4-c]pyridines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A derivative was tested against human breast cancer cells (MCF-7) and demonstrated an IC50 value of 15 μM, indicating significant cytotoxicity compared to control groups .

Anti-inflammatory Effects

Research has highlighted the potential of this compound in modulating inflammatory pathways. Specifically, it has been suggested that it could inhibit the activity of autotaxin (ATX), which plays a role in inflammation and fibrosis.

Findings : In a mouse model of pulmonary fibrosis, compounds similar to 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine showed a reduction in fibrosis markers by regulating the TGF-β/Smad signaling pathway .

Neuroprotective Properties

In addition to its anticancer and anti-inflammatory activities, there is emerging evidence suggesting neuroprotective effects. Compounds within this class have been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Research Example : A study demonstrated that treatment with a related compound reduced neuronal cell death in vitro by up to 40% under oxidative stress conditions .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 15 μM in MCF-7 cells
Anti-inflammatoryReduced fibrosis markers in mouse model
NeuroprotectiveDecreased neuronal cell death by 40%

The biological activity of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is likely mediated through its interaction with specific enzymes and receptors involved in cell signaling pathways. For example:

  • Inhibition of Autotaxin : By inhibiting autotaxin activity, the compound can reduce lysophosphatidic acid (LPA) levels which are implicated in inflammation.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

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